methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Overview
Description
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide to form an intermediate, which is then subjected to cyclization to yield the desired compound . The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly as a kinase inhibitor.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of the kinase, blocking its activity and downstream signaling .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester
Uniqueness
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 2-position and the carboxylate ester at the 5-position can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .
Properties
IUPAC Name |
methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-9-7(11-6)3-4-8(12-9)10(13)14-2/h3-5,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYMMKRTDMPYLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=N2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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